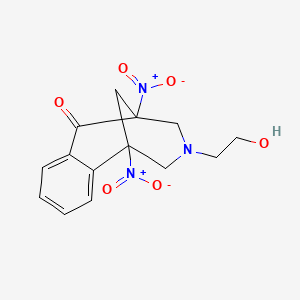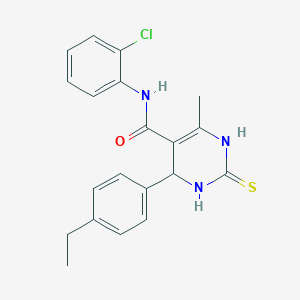
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is a complex organic compound with a unique structure that includes a benzazocin ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable benzazocin precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include carbonyl derivatives, amines, and substituted benzazocin compounds.
科学研究应用
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxyethyl)indole
- 3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione
- 1,3-Bis-(2-hydroxyethyl) imidazolinium bromide
Comparison
Compared to these similar compounds, 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is unique due to its benzazocin ring system and the presence of both nitro and hydroxyethyl functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H15N3O6 |
|---|---|
分子量 |
321.28 g/mol |
IUPAC 名称 |
11-(2-hydroxyethyl)-1,9-dinitro-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C14H15N3O6/c18-6-5-15-8-13(16(20)21)7-14(9-15,17(22)23)12(19)10-3-1-2-4-11(10)13/h1-4,18H,5-9H2 |
InChI 键 |
MCDCJCYYRVTPND-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11046981.png)
![N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11046984.png)
![6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046990.png)
![6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B11046998.png)
![5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047011.png)

![4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile](/img/structure/B11047027.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11047049.png)
![3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047057.png)
![2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11047060.png)

![8-Methoxy-2-[3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11047069.png)